2-Amino-6-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Amino-6-(trifluoromethyl)pyridine-4-methanol is an organic compound that features a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide . Another method includes the reaction of 5-trifluoromethylpyridine with ammonia to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)pyridine-4-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The hydroxymethyl group can undergo metabolic transformations, further modulating the compound’s biological effects .
Comparison with Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxymethyl group, resulting in different chemical properties and applications.
2-Amino-5-(trifluoromethyl)pyridine: Another similar compound with the trifluoromethyl group at the 5-position instead of the 6-position.
Uniqueness: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
2-Amino-6-(trifluoromethyl)pyridine-4-methanol (CAS No. 1227603-65-7) is a trifluoromethyl-substituted pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C6H5F3N2O. The compound features:
- Amino group at the 2-position
- Hydroxymethyl group at the 4-position
- Trifluoromethyl group at the 6-position
The trifluoromethyl group significantly enhances lipophilicity and stability, making this compound a valuable candidate for various applications in pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its unique chemical structure allows it to interact with biological targets effectively. The presence of both amino and hydroxymethyl groups facilitates hydrogen bonding with proteins, which may influence their activity and stability.
In vitro studies have shown that compounds with similar structural features can exhibit significant antimycobacterial properties. A related study demonstrated that modifications to the trifluoromethyl group can influence the potency against Mycobacterium tuberculosis (Mtb) strains, suggesting that this compound may also possess similar capabilities .
Anticancer Activity
The compound's potential anticancer properties have been explored through various studies. The trifluoromethyl substituent is known to enhance interactions with cellular targets, potentially inhibiting enzymes or receptors involved in tumor growth. For instance, structural analogs have been investigated for their ability to inhibit branched-chain amino acid transaminases (BCATs), which play a role in different cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that:
- The position of the trifluoromethyl group affects potency; para-substitution generally yields better results compared to ortho or meta positions .
- The presence of lipophilic substituents enhances activity, while polar substitutions can be detrimental .
In Vitro and In Vivo Studies
-
Antimycobacterial Activity : A study evaluated the compound's efficacy in various assay conditions against different Mtb strains, revealing promising minimum inhibitory concentrations (MIC). For example:
These results indicate significant antimicrobial potential under specific conditions .
Strain MIC (mg/L) Media Conditions Erdman 1 7H9 + glycerol + ADC + Tween 80 H37Rv 0.5 7H9 + glycerol + ADC + Tween 80 Erdman >16 7H12 + casitone + palmitic acid - Anticancer Studies : In a study focusing on BCAT inhibitors, compounds structurally related to this compound were tested for cellular activity. The findings suggested that modifications enhancing cell permeability could lead to improved anticancer efficacy .
Properties
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYZTJHAXBPGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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